

IRL 1038: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL 1038 is a synthetic peptide fragment of endothelin-1, specifically identified as [Cys11,Cys15]endothelin-1(11-21). It functions as a potent and selective antagonist of the endothelin B (ETB) receptor. This technical guide provides a comprehensive overview of the known chemical properties, structure, and biological activity of **IRL 1038**. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Chemical Properties and Structure

IRL 1038 is a peptide-based molecule with a defined amino acid sequence and specific modifications that are crucial for its biological activity. The fundamental physicochemical properties are summarized in the table below.



| Property | Value | Source |
|---------------------|---|--------|
| Chemical Name | [Cys11,Cys15]endothelin-1(11- 21) | [1] |
| CAS Number | 144602-02-8 | [2] |
| Molecular Formula | C68H92N14O15S2 | [2] |
| Molecular Weight | 1410 g/mol | [2] |
| Amino Acid Sequence | Cys-Val-Tyr-Phe-Cys-His-Leu- Asp-Ile-Ile-Trp | [2][3] |
| Structural Features | Disulfide bridge between Cys11 and Cys15 | [2] |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile | [2] |
| Storage | Desiccate at -20°C for long- term storage (up to 12 months). Lyophilized powder may be stored at 4°C for short- term use. | [2][3] |

Note: Detailed spectroscopic data such as 1H-NMR, 13C-NMR, IR, or high-resolution mass spectrometry fragmentation analysis for **IRL 1038** are not readily available in the public domain. Furthermore, no crystallographic data has been published to date, which would provide the definitive three-dimensional structure.

Biological Activity and Mechanism of Action

IRL 1038 is a selective antagonist of the endothelin B (ETB) receptor.[1] Its primary biological effect is the inhibition of endothelin-induced, endothelium-dependent vascular relaxation.[1] In isolated rat aorta, **IRL 1038** has been shown to inhibit the relaxation caused by endothelins without affecting the relaxation induced by other vasodilators like carbachol.[1] This selectivity



indicates that its mechanism of action is specifically tied to the ETB receptor-mediated signaling pathway in the vascular endothelium.

Pharmacological Data

Quantitative pharmacological data for **IRL 1038**, such as binding affinity (Ki) and functional inhibitory concentrations (IC50), are not extensively reported in publicly available literature. One study demonstrated that **IRL 1038** at a concentration of 3 μ M augmented the contractile effects of endothelins in the presence of endothelium and inhibited endothelium-dependent relaxation at concentrations ranging from 0.3 to 3 μ M in isolated rat aorta.[1]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of **IRL 1038** are not publicly available. However, as a peptide, its synthesis would follow standard solid-phase peptide synthesis (SPPS) methodologies.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the synthesis of a peptide like IRL 1038 would involve:

- Resin Selection and Swelling: A suitable resin, such as a Rink Amide resin for a C-terminal amide, would be chosen and swelled in a solvent like N,N-dimethylformamide (DMF).
- Amino Acid Coupling: The C-terminal amino acid (Tryptophan in the case of IRL 1038, synthesized in reverse order) is attached to the resin. Subsequent amino acids are then added sequentially. Each coupling step involves the deprotection of the N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid, followed by the activation and coupling of the next protected amino acid in the sequence.
- Deprotection: The Fmoc protecting group is typically removed using a solution of piperidine in DMF.
- Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the
 resin, and the side-chain protecting groups are removed using a cleavage cocktail, often
 containing trifluoroacetic acid (TFA) and scavengers.



- Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
- Disulfide Bond Formation: A specific step to induce the formation of the intramolecular disulfide bond between the two cysteine residues would be required post-synthesis and purification.

Isolated Rat Aorta Assay for Endothelium-Dependent Relaxation

The following is a generalized protocol based on standard pharmacological procedures to assess the effect of **IRL 1038** on vascular tone.

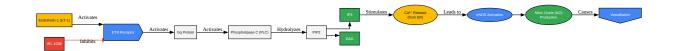
- Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit physiological salt solution.
- Aortic Ring Preparation: The aorta is cleaned of adhering connective and fatty tissue. Rings
 of approximately 2-3 mm in width are cut. For some experiments, the endothelium may be
 mechanically removed by gently rubbing the intimal surface.
- Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
- Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
- Contraction: The aortic rings are pre-contracted with an alpha-adrenergic agonist such as norepinephrine or phenylephrine to induce a stable level of tone.
- Drug Application: Once a stable contraction is achieved, cumulative concentrations of an endothelin peptide (e.g., endothelin-1 or endothelin-3) are added to induce endothelium-dependent relaxation. To test the effect of **IRL 1038**, the aortic rings are pre-incubated with the antagonist for a specified period before the addition of the endothelin peptide.



 Data Analysis: The relaxation responses are measured as a percentage decrease from the pre-contracted tone.

Signaling Pathway

IRL 1038 exerts its effect by blocking the ETB receptor signaling pathway in endothelial cells. The activation of the ETB receptor by endothelin peptides typically leads to vasodilation. The diagram below illustrates this pathway, which is inhibited by **IRL 1038**.



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